molecular formula C8H11BrN2O B1527801 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol CAS No. 1219982-77-0

2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol

Cat. No.: B1527801
CAS No.: 1219982-77-0
M. Wt: 231.09 g/mol
InChI Key: OMNMRONWZSZONX-UHFFFAOYSA-N
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Description

2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol is a chemical compound that features a brominated pyridine ring attached to an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The bromination can be achieved using bromine or N-bromosuccinimide in the presence of a suitable solvent and base . The subsequent reaction with ethanolamine can be carried out under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This would include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can participate in binding interactions, while the ethanolamine moiety can form hydrogen bonds with target molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol is unique due to the presence of both a brominated pyridine ring and an ethanolamine moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[(5-bromo-3-methylpyridin-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-6-4-7(9)5-11-8(6)10-2-3-12/h4-5,12H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNMRONWZSZONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201247520
Record name 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219982-77-0
Record name 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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